molecular formula C7H14O5S B6331001 Butyl (methylsulfonyloxy)acetate CAS No. 169602-47-5

Butyl (methylsulfonyloxy)acetate

Cat. No.: B6331001
CAS No.: 169602-47-5
M. Wt: 210.25 g/mol
InChI Key: DAQDHXFDBMQDQN-UHFFFAOYSA-N
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Description

Butyl (methylsulfonyloxy)acetate is a chemical compound intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Compounds featuring both acetate and methylsulfonate (mesylate) ester functional groups, similar to this one, are typically utilized as specialized intermediates and building blocks in organic synthesis . The presence of these functional groups makes it a valuable reagent for researchers, particularly in the preparation of more complex molecules through nucleophilic substitution reactions, where the mesylate group acts as an excellent leaving group. This compound is classified as a high-purity chemical for laboratory use. Researchers should consult the safety data sheet (SDS) prior to handling. All chemicals should be treated as potential health hazards, and proper personal protective equipment (PPE) including gloves and safety glasses must be worn.

Properties

IUPAC Name

butyl 2-methylsulfonyloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5S/c1-3-4-5-11-7(8)6-12-13(2,9)10/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQDHXFDBMQDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

Concentrated sulfuric acid (H₂SO₄) catalyzes the reaction under reflux conditions. Azeotropic removal of water using toluene or benzene enhances equilibrium shift toward ester formation.

Representative Conditions:

  • Molar Ratio: 1:1.2 acid-to-alcohol.

  • Temperature: 110–130°C.

  • Yield: 90–95% (extrapolated from n-butyl acetate synthesis).

Solid-Acid-Catalyzed Gas-Phase Reaction

A patent by CN1156717A describes a gas-solid phase system using Ti/Zr/Al oxide catalysts supported on molecular sieves (e.g., 3A or 4A). This method eliminates liquid acid waste and operates at 130–140°C with near-quantitative yields (98–100% for n-butyl acetate). Adapting this for (methylsulfonyloxy)acetic acid could involve:

  • Mixing the acid with n-butanol and azeotropic additives (e.g., benzene).

  • Vaporizing the mixture and passing it through a catalyst bed.

  • Condensing and separating the product via oil-water partitioning.

Advantages:

  • Sustainability: No corrosive byproducts.

  • Continuous Operation: Suitable for industrial-scale production.

Flow Microreactor-Assisted Synthesis

Recent advances in flow chemistry enable efficient esterification and mesylation in tandem. A microreactor system described by C6CC04588J for tert-butyl esters could be adapted for butyl (methylsulfonyloxy)acetate.

Process Design

  • Step 1: Esterification of glycolic acid with n-butanol in a microreactor using immobilized lipases or solid acids.

  • Step 2: In-line mesylation with MsCl and TEA in a second reactor module.

Benefits:

  • Enhanced Mixing: Reduced reaction times (minutes vs. hours).

  • Scalability: Linear scale-up without reoptimization.

Comparative Analysis of Methods

Method Catalyst Temperature Yield Key Advantage
Mesylation of GlycolateNone0–25°C85–92%Simplicity
H₂SO₄-CatalyzedH₂SO₄110–130°C90–95%High yield
Gas-Solid PhaseTi/Zr/Al oxides130–140°C98–100%Waste reduction
Flow MicroreactorEnzymes/Solid acids25–50°C90–95%Continuous production

Challenges and Mitigation

  • Moisture Sensitivity: MsCl reacts violently with water. Strict anhydrous conditions are essential.

  • Byproduct Formation: Over-mesylation is avoided by stoichiometric MsCl use.

  • Catalyst Deactivation: Solid acids require periodic regeneration via calcination .

Chemical Reactions Analysis

Types of Reactions

Butyl (methylsulfonyloxy)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of butyl acetate and other oxidation products.

    Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce butyl acetate, while reduction can yield butanol .

Scientific Research Applications

Butyl (methylsulfonyloxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound can be used in biochemical assays and as a solvent for biological samples.

    Industry: this compound is used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which butyl (methylsulfonyloxy)acetate exerts its effects involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release butanol and acetic acid, which can then participate in further biochemical reactions . The compound’s reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Butylcarbitol Acetate (C₁₀H₂₀O₄): A glycol ether ester with a longer ether chain, offering high boiling points and solubility in polar/nonpolar matrices .

Physicochemical Properties

Property Butyl (methylsulfonyloxy)acetate (Inferred) Butyl Acetate Butylcarbitol Acetate Methyl Phenylsulfonylacetate
Molecular Weight ~210–230 g/mol* 116.16 g/mol 204.3 g/mol 230.24 g/mol
Boiling Point >200°C* 126°C 246.7°C Not reported
Density (g/cm³) ~1.2–1.4* 0.8825 0.979 Not reported
Solubility in Water Low* 0.68 g/100 mL 6.5 g/100 g Low (estimated)
Key Functional Groups Sulfonyloxy, ester Ester Ether, ester Sulfonyl, ester

*Inferred based on structural analogs.

Research Findings and Industrial Relevance

  • Butyl Acetate : Dominates solvent markets due to cost-effectiveness and regulatory approval in food-contact applications .
  • Sulfonyl-Containing Esters : Emerging in drug synthesis (e.g., protease inhibitors) where sulfonyl groups stabilize transition states .
  • Butylcarbitol Acetate : Critical in water-based coatings for automotive industries, reducing VOC emissions .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Butyl (methylsulfonyloxy)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves esterification or sulfonylation reactions. For example, reacting butanol with methanesulfonyl chloride under controlled anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Reaction optimization includes maintaining temperatures between 0–5°C to minimize side reactions and using inert atmospheres (N₂/Ar) to prevent moisture interference . Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) or HPLC coupled with UV-vis spectroscopy (λ = 210–260 nm) to quantify impurities .
  • Structural Confirmation : NMR spectroscopy (¹H, ¹³C, DEPT-135) to identify methylsulfonyl and acetate moieties. For example, the methylsulfonyl group shows a singlet at ~3.0 ppm (¹H) and 40–45 ppm (¹³C). IR spectroscopy confirms ester carbonyl (C=O stretch at ~1740 cm⁻¹) and sulfonate (S=O stretches at ~1350–1150 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields during transfers to prevent splashes .
  • Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to limit vapor exposure .
  • Spill Management : Absorb spills with inert materials (vermiculite, sand) and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or moisture traces. Systematic Design of Experiments (DoE) can isolate critical variables. For example, varying solvent (THF vs. dichloromethane) and base (pyridine vs. NaHCO₃) while monitoring yield via GC-MS. Kinetic studies (e.g., in situ IR) can identify rate-limiting steps, such as sulfonate group activation .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model solvation effects in polar aprotic solvents (e.g., DMF). For hydrolysis studies, transition-state modeling identifies energy barriers for ester cleavage .

Q. What strategies mitigate interference from byproducts during spectroscopic analysis of this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate byproducts.
  • NMR Solvent Selection : Deuterated DMSO-d₆ resolves overlapping peaks by enhancing solubility and reducing aggregation .
  • Mass Spectrometry : High-resolution LC-TOF-MS with electrospray ionization (ESI+) distinguishes adducts (e.g., [M+Na]⁺ vs. [M+K]⁺) .

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